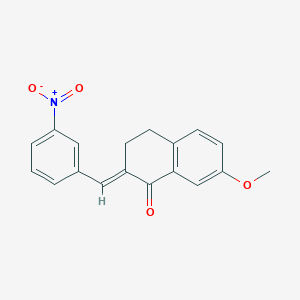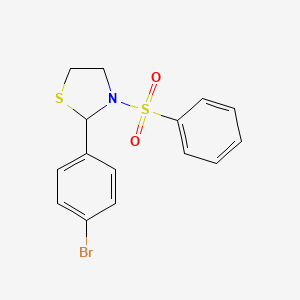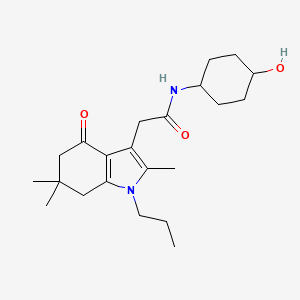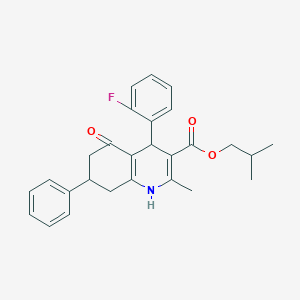
7-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone, also known as MNBD, is a synthetic compound that has been widely used in scientific research. MNBD belongs to the family of naphthoquinone derivatives and has shown promising results in various studies. The purpose of
作用機序
7-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone generates ROS by undergoing a redox reaction in the presence of oxygen. The ROS generated by this compound can cause oxidative stress and damage to cellular components such as DNA, proteins, and lipids. The mechanism of action of this compound is still not fully understood, but it is believed that its ability to generate ROS plays a crucial role in its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells by causing DNA damage and activating the p53 pathway. This compound has also been shown to inhibit viral replication by inducing oxidative stress and damaging viral DNA. Additionally, this compound has been shown to have antibacterial properties by disrupting bacterial cell membranes and inhibiting bacterial growth.
実験室実験の利点と制限
7-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. This compound is also stable under normal laboratory conditions and has a long shelf life. However, this compound has some limitations. It can be toxic to cells at high concentrations and can cause nonspecific oxidative damage. This compound can also interfere with the activity of antioxidant enzymes and cause false positives in assays that measure antioxidant activity.
将来の方向性
7-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has shown promising results in various studies, and there is still much to be explored in terms of its potential therapeutic applications. Future research could focus on investigating the mechanism of action of this compound in more detail and identifying its molecular targets. Additionally, this compound could be further modified to improve its efficacy and reduce its toxicity. This compound could also be used in combination with other drugs to enhance their therapeutic effects. Overall, this compound has the potential to be a valuable tool in scientific research and a promising candidate for the development of new therapies.
合成法
7-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone can be synthesized using a simple one-pot reaction that involves the condensation of 3-nitrobenzaldehyde and 7-methoxy-1-tetralone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetic acid and requires refluxing for several hours. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
7-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has been extensively used in scientific research due to its ability to act as a redox agent and generate reactive oxygen species (ROS). This compound has been shown to have anticancer, antiviral, and antibacterial properties. It has also been used as a fluorescent probe for detecting ROS in biological systems. This compound has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications.
特性
IUPAC Name |
(2E)-7-methoxy-2-[(3-nitrophenyl)methylidene]-3,4-dihydronaphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-23-16-8-7-13-5-6-14(18(20)17(13)11-16)9-12-3-2-4-15(10-12)19(21)22/h2-4,7-11H,5-6H2,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKKARANGCUIMA-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(=CC3=CC(=CC=C3)[N+](=O)[O-])C2=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CC/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C2=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4954923.png)
![4-[2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide](/img/structure/B4954926.png)



![2-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4954966.png)



![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4955002.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4955010.png)
![3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4955017.png)
![N-(dicyclopropylmethyl)-3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B4955019.png)
![N-(2-amino-2-oxoethyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B4955031.png)
